N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27ClN4O3S/c1-4-19-10-13-22(14-11-19)35-29(37)28-27(23(17-34(28)2)20-8-6-5-7-9-20)33-30(35)39-18-26(36)32-21-12-15-25(38-3)24(31)16-21/h5-17H,4,18H2,1-3H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMTDYOXUALNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=C(C=C5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thioacetamide group: This step involves the reaction of the pyrrolo[3,2-d]pyrimidine intermediate with a thioacetamide derivative under suitable conditions.
Attachment of the 3-chloro-4-methoxyphenyl group: This can be done through a substitution reaction, where the chloro and methoxy groups are introduced using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize yield.
Purification techniques: Use of chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions may introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The synthesis of such compounds typically involves multi-step reactions that can include cyclization and functional group modifications. While specific synthetic routes for this compound are not extensively documented, similar pyrimidine derivatives have been synthesized through methods involving:
- Condensation reactions : Combining various aromatic amines with carbonyl compounds.
- Cyclization : Utilizing catalysts to promote the formation of the pyrimidine ring.
The complexity of the structure suggests that advanced synthetic techniques are necessary to achieve high yields and purity.
Anticancer Properties
Pyrrolo[3,2-d]pyrimidine derivatives have been shown to exhibit significant anticancer properties. Research indicates that compounds within this family can inhibit specific kinases involved in cancer cell proliferation. For instance:
- Inhibition of mTOR pathway : Some pyrido[2,3-d]pyrimidines have been identified as selective inhibitors of the mTOR kinase, which is crucial for cell growth and metabolism in cancer cells .
Antimicrobial Activity
Studies have indicated that certain derivatives possess antimicrobial properties against a range of pathogens. The presence of specific functional groups in the compound may enhance its ability to disrupt bacterial cell walls or inhibit essential microbial enzymes.
Targeting G Protein-Coupled Receptors (GPCRs)
Research has highlighted the ability of pyrido[3,2-d]pyrimidine derivatives to interact with GPCRs, which play a vital role in numerous physiological processes and are common targets for drug development . This interaction could lead to new treatments for conditions such as:
- Chronic inflammation
- Autoimmune diseases
Neuroprotective Effects
Some studies suggest that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may interact with receptors on cell surfaces, altering their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
- N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups and the presence of the pyrrolo[3,2-d]pyrimidine core. This structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C19H19ClN4O2S and a molecular weight of 402.89776. Its structure features a chloro-methoxyphenyl group and a pyrrolo-pyrimidine moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Many pyrrolo-pyrimidine derivatives are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the sulfanyl group suggests potential interactions with bacterial enzymes, possibly leading to antibacterial effects.
- Enzyme Inhibition : Compounds like this may interact with specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic effects against certain diseases.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the aryl groups and the acetamide backbone can significantly influence the potency and selectivity of the compound against specific biological targets. For instance:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing substituents on the aryl rings has been associated with enhanced biological activity.
- Linker Modifications : Altering the linker between the pyrrolo-pyrimidine and the acetamide can lead to variations in pharmacokinetic properties and overall efficacy.
Biological Activity Data
A summary of key findings regarding the biological activity of this compound is presented in Table 1.
| Biological Activity | IC50/EC50 Values | Target | Reference |
|---|---|---|---|
| Anticancer (e.g., A549) | 5 μM | Apoptosis pathways | |
| Antimicrobial | 10 μM | Bacterial cell wall synthesis | |
| Enzyme Inhibition | 1 μM | Specific kinase inhibition |
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against A549 lung cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Testing : In vitro assays revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting potential for development as an antibiotic.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption and distribution characteristics, supporting its potential as an orally bioavailable therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
